2-(4-chloro-2-methylphenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorinated phenoxy group, a thiadiazole ring, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 2-(4-chloro-2-methylphenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acyl chloride, which is subsequently reacted with 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale synthesis may also require the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, the compound may act as a synthetic auxin, mimicking natural plant hormones and disrupting normal growth processes . In biological systems, it may inhibit specific enzymes or receptors, leading to its observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)acetamide: Shares the phenoxy and acetamide groups but lacks the thiadiazole ring.
4-chloro-2-methylphenoxyacetic acid: Contains the phenoxy group but differs in the functional groups attached to the acetic acid moiety.
2-(4-chloro-2-methylphenoxy)-2’,4’-dimethylacetanilide: Similar phenoxy structure with additional methyl groups.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the thiadiazole ring and the ethylsulfanyl group, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other related compounds, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C13H14ClN3O2S2 |
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Molecular Weight |
343.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H14ClN3O2S2/c1-3-20-13-17-16-12(21-13)15-11(18)7-19-10-5-4-9(14)6-8(10)2/h4-6H,3,7H2,1-2H3,(H,15,16,18) |
InChI Key |
ILJBJQJFLVQWTP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
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